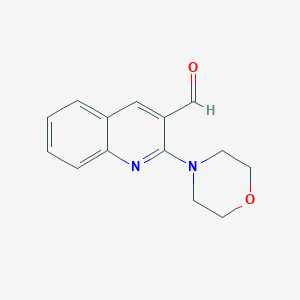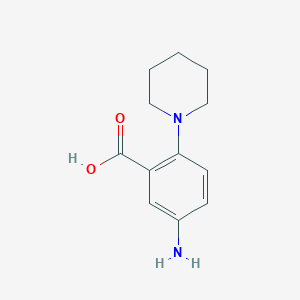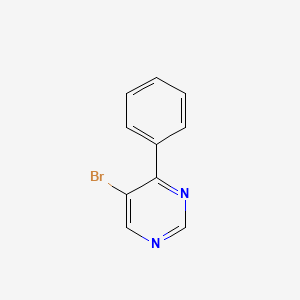![molecular formula C9H10N6O B1270570 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide CAS No. 436092-82-9](/img/structure/B1270570.png)
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide, commonly referred to as 2-APA, is a heterocyclic compound that is widely used in scientific research. It is an important component in a variety of applications, including drug synthesis, chemical synthesis, and biochemical research. 2-APA is a versatile compound that has a wide range of uses due to its unique properties.
科学的研究の応用
Anticancer Applications
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide derivatives have been synthesized and explored for their potential as anticancer agents. One study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, revealing that some compounds exhibited notable selectivity and cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as targeted anticancer agents (Evren et al., 2019).
Enzyme Inhibition for Diabetes Treatment
Another research avenue explores the role of these compounds as enzyme inhibitors. For instance, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been studied as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. Among these, certain compounds showed significant inhibitory activity, highlighting their potential in the development of new diabetes therapies (Maheshwari et al., 2018).
Glutaminase Inhibition
The compound class has also been investigated for its glutaminase inhibitory properties. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to this compound, have been synthesized and evaluated. These analogs have shown potential in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy, indicating their relevance in the development of potent GLS inhibitors (Shukla et al., 2012).
Antimicrobial Activity
Compounds derived from this compound have demonstrated antimicrobial efficacy. For example, certain acetamide derivatives were synthesized and showed significant activity against various microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).
Antibacterial Agents
The structural versatility of this compound is further demonstrated in its use in synthesizing derivatives with potent antibacterial activity. Derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity, establishing their potential as antibacterial agents (Ramalingam et al., 2019).
生化学分析
Biochemical Properties
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents and acidic materials, leading to the liberation of corrosive and toxic gases . These interactions suggest that this compound can participate in redox reactions and potentially influence the activity of enzymes involved in oxidative stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular oxidizers can lead to changes in gene expression related to oxidative stress responses . Additionally, its impact on cellular metabolism can be observed through its interactions with metabolic enzymes, potentially altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metals and other molecules suggests that it can influence enzyme activity by altering the availability of essential cofactors . Furthermore, changes in gene expression induced by the compound can result from its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been shown to degrade under certain conditions, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in sustained alterations in gene expression and cellular metabolism . These findings highlight the importance of considering temporal effects when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation. The compound’s ability to influence metabolic flux and metabolite levels suggests that it can modulate key biochemical pathways, potentially leading to changes in cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its effects. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2-[5-(2-aminophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-7-4-2-1-3-6(7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIFZAAKNIAMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357658 |
Source


|
| Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436092-82-9 |
Source


|
| Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)





![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)



